Ircinal A

Description

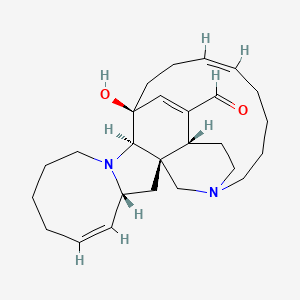

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H38N2O2 |

|---|---|

Molecular Weight |

410.6 g/mol |

IUPAC Name |

(1R,2R,4R,5Z,12R,13S,16Z)-13-hydroxy-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-triene-25-carbaldehyde |

InChI |

InChI=1S/C26H38N2O2/c29-19-21-17-26(30)13-8-4-1-2-5-9-14-27-16-12-23(21)25(20-27)18-22-11-7-3-6-10-15-28(22)24(25)26/h1,4,7,11,17,19,22-24,30H,2-3,5-6,8-10,12-16,18,20H2/b4-1-,11-7-/t22-,23-,24+,25-,26-/m0/s1 |

InChI Key |

VGYIUIBYSYNRNZ-ZDWSRKPSSA-N |

Isomeric SMILES |

C1CCN2CC[C@H]3C(=C[C@@](CC/C=C\C1)([C@H]4[C@]3(C2)C[C@H]/5N4CCCC/C=C5)O)C=O |

Canonical SMILES |

C1CCN2CCC3C(=CC(CCC=CC1)(C4C3(C2)CC5N4CCCCC=C5)O)C=O |

Synonyms |

ircinal A |

Origin of Product |

United States |

Discovery and Isolation of Ircinal a

Historical Context of Initial Isolation from Marine Organisms

The manzamines are a unique group of β-carboline-containing alkaloids with unusual polycyclic systems, first identified from marine sponges in the late 1980s. nih.govtandfonline.com Ircinal A (35) and ircinal B (36), considered plausible biogenetic precursors of the manzamine alkaloids, were isolated from the Okinawan marine sponge Ircinia sp. nih.gov The discovery of manzamine A (1), the first representative of this class, from an Okinawan sponge Haliclona sp. in 1986, marked the beginning of research into this group of compounds. nih.govtandfonline.com Since then, over 80 manzamine congeners and related alkaloids have been isolated from marine sponges, primarily from species belonging to the genera Haliclona, Reniera, Amphimedon, Cribrochalina, Acanthostrongylophora, Petrosia, Hyrtios, and Ircinia. nih.govtandfonline.com These sponges have been collected from various locations including Okinawa, the Philippines, Indonesia, the Red Sea, Italy, South Africa, and Papua New Guinea. nih.gov The genus Ircinia is known to be a rich source of secondary metabolites with various biological activities. nih.gov

Methodologies for this compound Isolation from Natural Sources

The isolation of natural products from marine organisms typically involves extraction and purification techniques. Initial approaches often applied established phytochemical separation methods to easily accessible organisms like sponges. uni-duesseldorf.de This involved collecting the organisms, extracting their chemical components, and then identifying them. uni-duesseldorf.de

While specific detailed methodologies for the isolation of this compound from Ircinia sp. were not extensively detailed in the provided search results, the general process for isolating marine natural products involves several steps. This usually begins with the collection of the marine sponge, followed by extraction of the chemical constituents using organic solvents such as methanol (B129727) (MeOH). nih.govresearchgate.net The resulting extract is then typically subjected to various chromatographic techniques for purification. ceon.rsceon.rs These can include column chromatography using stationary phases like silica (B1680970) gel and techniques such as liquid-liquid separation or supercritical extraction for complete purification. nih.govceon.rs High-resolution purification often utilizes preparative chromatography. ceon.rs

The complexity of marine extracts, containing a mix of neutral, acidic, basic, lipophilic, and amphiphilic molecules, makes the separation process time-consuming and costly. ceon.rs Efficient separation is aided by identifying the chemical makeup or biological activity of the target substances. ceon.rs More recent "green extraction" technologies, such as supercritical fluid extraction (SFE), pressurized solvent extraction (PSE), and enzyme extraction assisted by microwaves and ultrasounds, are also being explored for isolating bioactive marine compounds, offering more sustainable and environmentally friendly alternatives. ceon.rsceon.rs

Identification of this compound Congeners and Related Alkaloids

This compound is considered part of the manzamine class of alkaloids and is a plausible biogenetic precursor to manzamine A. nih.gov Several related marine alkaloids are also regarded as part of the manzamine class. nih.gov Keramaphidin B is considered a key precursor to ircinals A and B. nih.gov

The study of marine sponges has led to the identification of numerous manzamine congeners and related alkaloids alongside this compound. For instance, an Indonesian sponge of the genus Acanthostrongylophora yielded this compound along with 13 other known manzamine alkaloids, including ircinol A, xestomanzamine A, manzamines A, E, F, J, and Y, manadomanzamines A and B, neo-kauluamine, 8-hydroxymanzamine A, and manzamine A N-oxide. researchgate.netacs.org From the same sponge genus, Acanthostrongylophora ingens, Ircinal E, a new manzamine derivative, was also isolated. researchgate.net Other related alkaloids mentioned include nakadomarin A, zamamiphidin A, zamamidine C, 12,28-oxamanzamine E, and acantholactone, all discovered in marine sponges. researchgate.netresearchgate.net Ircinol A has been identified as an enantiomer of the alcoholic derivative of this compound and shares the same absolute configuration as manzamine A. nih.gov

The structural diversity within the manzamine class and related alkaloids is significant, including complex dimers like kauluamine and neo-kauluamine, and compounds with unique ring arrangements such as manadomanzamines A and B. tandfonline.com

Table 1: Selected this compound Congeners and Related Alkaloids Isolated from Marine Sponges

| Compound Name | Source Organism (Genus) | Reference |

| This compound | Ircinia sp., Acanthostrongylophora sp. | nih.govresearchgate.netacs.org |

| Ircinal B | Ircinia sp. | nih.gov |

| Ircinal E | Acanthostrongylophora ingens | researchgate.net |

| Ircinol A | Acanthostrongylophora sp. | researchgate.netacs.org |

| Manzamine A | Haliclona sp., Acanthostrongylophora sp. | nih.govtandfonline.comresearchgate.netacs.org |

| Manzamine B | Acanthostrongylophora sp. | researchgate.netacs.org |

| Manzamine E | Acanthostrongylophora sp. | researchgate.netacs.org |

| Manzamine F | Acanthostrongylophora sp. | researchgate.netacs.org |

| Manzamine J | Acanthostrongylophora sp. | researchgate.netacs.org |

| Manzamine Y | Acanthostrongylophora sp. | researchgate.netacs.org |

| Manadomanzamine A | Acanthostrongylophora sp. | researchgate.netacs.org |

| Manadomanzamine B | Acanthostrongylophora sp. | researchgate.netacs.org |

| Neo-kauluamine | Acanthostrongylophora sp. | tandfonline.comresearchgate.netacs.org |

| 8-Hydroxymanzamine A | Acanthostrongylophora sp. | researchgate.netacs.org |

| Manzamine A N-oxide | Acanthostrongylophora sp. | researchgate.netacs.org |

| Nakadomarin A | Marine sponges | researchgate.netresearchgate.net |

| Zamamiphidin A | Marine sponges | researchgate.netresearchgate.net |

| Zamamidine C | Marine sponges | researchgate.netresearchgate.net |

| 12,28-Oxamanzamine E | Marine sponges | researchgate.netresearchgate.net |

| Acantholactone | Marine sponges | researchgate.netresearchgate.net |

| Keramaphidin B | Marine sponges | nih.gov |

| Keramaphidin C | Amphimedon sp. | nih.gov |

| Haliclorensin | Haliclona sp. | nih.gov |

| Motuporamines A, B, C | Xestospongia exigua | nih.gov |

| Kauluamine | Marine sponges | tandfonline.com |

Biosynthesis and Biogenetic Pathways of Ircinal a

Producer Organisms and Ecological Associations

Marine sponges are well-established sources of a diverse array of secondary metabolites with significant biological activities. rsc.orgjmicrobiol.or.krfrontiersin.orgnih.gov Ircinal A is among these compounds, initially isolated from specific sponge species. clockss.orgrsc.orgnih.gov The production of many sponge-derived natural products, including manzamine-type alkaloids to which this compound is related, is increasingly understood to involve symbiotic microorganisms. rsc.orgcrimsonpublishers.comjmicrobiol.or.krfrontiersin.org

Marine Sponges as Primary Sources

This compound was first isolated from the Okinawan marine sponge Ircinia sp. clockss.orgrsc.orgnih.gov Other sponges from the genus Ircinia, such as Ircinia strobilina, are also known to produce a variety of secondary metabolites. nih.gov Another marine sponge, Amphimedon sp., has been identified as a source of manzamine-related alkaloids, including keramaphidin B, which is considered a plausible biogenetic precursor of manzamine alkaloids alongside this compound. chemrxiv.orgclockss.org The broad distribution of manzamine alkaloids across distinct genera of marine sponges, including Ircinia and Amphimedon, initially suggested a potential microbial involvement in their biosynthesis. clockss.orgfrontiersin.org

Here is a table summarizing some sponge species associated with this compound and related alkaloids:

| Sponge Genus/Species | Associated Alkaloids/Compounds | Reference |

| Ircinia sp. | This compound, Ircinal B, Manzamine H, Manzamine J | clockss.orgrsc.orgnih.gov |

| Amphimedon sp. | Keramaphidin B, Manzamine L, Ircinol A, Ircinol B | chemrxiv.orgclockss.org |

| Ircinia strobilina | Variabilin, other sesterterpenes | nih.gov |

| Amphimedon ingens | Pre-neo-kauluamine, Ircinal E | mdpi.com |

Role of Microbial Symbionts in this compound Biogenesis

Increasing evidence supports the hypothesis that microorganisms living in symbiosis with marine invertebrates are the actual producers of many marine natural products. crimsonpublishers.comjmicrobiol.or.krresearchgate.net Sponges host diverse microbial communities, including bacteria and archaea, which can constitute a significant portion of their biomass. crimsonpublishers.comresearchgate.netnih.gov These symbiotic microorganisms are often metabolically active within their hosts, and studies have shown that the biosynthesis of some metabolites previously attributed to sponges is actually carried out by these symbionts. crimsonpublishers.comjmicrobiol.or.kr

While direct experimental evidence specifically confirming microbial biosynthesis of this compound is still an area of ongoing research, the widespread involvement of microbial symbionts in the production of other sponge-derived alkaloids, including the manzamines to which this compound is biogenetically linked, strongly suggests a similar role for microbes in this compound biogenesis. rsc.orgcrimsonpublishers.comjmicrobiol.or.krfrontiersin.orgresearchgate.net The difficulty in obtaining sustainable production of these compounds from sponges highlights the potential of culturing the responsible microorganisms as an alternative source. crimsonpublishers.comjmicrobiol.or.krfrontiersin.org

Proposed Biogenetic Hypotheses for this compound Formation

The complex structure of this compound and its relationship to the manzamine alkaloids have led to several proposed biogenetic hypotheses. chemrxiv.orgclockss.orgrsc.orgnih.govacs.org These hypotheses attempt to explain the assembly of the unique ring system of this compound from simpler precursors through a series of enzymatic and chemical transformations. nih.govacs.orgsioc-journal.cnd-nb.info

Precursors and Intermediate Pathways

One prominent biogenetic hypothesis, initially proposed by Baldwin and Whitehead for manzamine alkaloids, suggests that this compound arises from the condensation of relatively simple precursors. chemrxiv.orgclockss.orgrsc.orgnih.gov This hypothesis involves a multicomponent reaction scenario. chemrxiv.org While the exact precursors and intermediate steps are still being investigated, proposed pathways often involve fatty dialdehydes, a nitrogen source (such as ammonia (B1221849) or a polyamine), and a C3 unit like acrolein. chemrxiv.orgrsc.orgnih.gov

This compound is considered a plausible biogenetic precursor to manzamine alkaloids like manzamine A and manzamine B. chemrxiv.orgclockss.orgrsc.org The conversion of this compound to manzamine A has been demonstrated chemically through a Pictet-Spengler reaction with tryptamine (B22526) followed by oxidation. clockss.orgnih.gov This chemical correlation supports the proposed biogenetic link between this compound and the manzamines. clockss.org

Proposed intermediate pathways often involve the formation of a bis-3-alkyldihydropyridine macrocycle, which could then undergo intramolecular cycloaddition reactions to form the core structure of this compound and related compounds. chemrxiv.orgclockss.orgrsc.orgnih.gov Another proposed pathway suggests that manzamine alkaloids, and by extension ircinal derivatives, could be derived from malondialdehyde and long-chain aminoaldehyde derivatives. acs.org

Enzymatic Steps and Reactions in this compound Biosynthesis

While the specific enzymes involved in this compound biosynthesis have not been fully characterized, the proposed biogenetic pathways suggest the involvement of several types of enzymatic reactions. nih.govcrimsonpublishers.commdpi.comsioc-journal.cngenscript.com Key enzymatic steps likely include condensation reactions, cyclization events (potentially including intramolecular Diels-Alder-type reactions), oxidation, and reduction steps. chemrxiv.orgclockss.orgrsc.orgnih.govnih.govnih.gov

The formation of the complex ring system of this compound from simpler, often achiral, precursors implies the involvement of enzymes that can catalyze highly regio- and stereoselective transformations. nih.govnih.gov For instance, if an intramolecular Diels-Alder reaction is involved, it might be catalyzed by a specific enzyme, although rigorous confirmation of such "Diels-Alderase" enzymes in natural product biosynthesis is still an area of research. nih.gov

Enzymes such as monooxygenases could be involved in oxidative steps within the pathway. beilstein-journals.org The assembly of complex alkaloid structures often involves initial steps such as the accumulation of amine and aldehyde precursors, followed by the formation of iminium cations and Mannich-like reactions, which are frequently enzyme-catalyzed. whiterose.ac.uk

Chemoenzymatic and Synthetic Biology Approaches to this compound Production and Pathway Elucidation

Given the challenges in obtaining sufficient quantities of this compound from natural sources and the complexity of its biosynthesis, chemoenzymatic synthesis and synthetic biology approaches are being explored for both production and pathway elucidation. rsc.orgcrimsonpublishers.comfrontiersin.orgsioc-journal.cngenscript.comantheia.bio

Chemoenzymatic synthesis combines the selectivity and efficiency of enzymatic transformations with the versatility of chemical synthesis. beilstein-journals.orgrsc.orgmdpi.com This approach can be used to synthesize complex molecules or intermediates in a biosynthetic pathway. beilstein-journals.orgnih.gov While specific chemoenzymatic routes solely focused on this compound are not extensively detailed in the provided context, the general principles of this approach are highly relevant. It could involve using enzymes to catalyze specific steps, such as cyclizations or functional group modifications, within a synthetic route starting from readily available precursors. beilstein-journals.orgnih.gov

Synthetic biology offers strategies to engineer microorganisms or cellular systems to produce natural products or pathway intermediates. sioc-journal.cngenscript.comantheia.bio This can involve identifying and expressing the genes responsible for the biosynthetic enzymes in a suitable host organism, creating a "cell factory" for the desired compound. genscript.comantheia.bio For manzamine alkaloids and related compounds like this compound, this approach is particularly promising given the likely involvement of microbial symbionts in their natural production. rsc.orgcrimsonpublishers.comjmicrobiol.or.krfrontiersin.org

Efforts to elucidate the biosynthetic pathway of manzamines, which would shed light on this compound biosynthesis, have involved precursor-directed biosynthetic experiments where potential precursors are fed to producing organisms or their associated microbes. frontiersin.org Leveraging genomic data from sponge symbionts and using synthetic biology tools to reconstruct and manipulate biosynthetic gene clusters are key strategies for understanding and potentially reproducing the natural production of these complex alkaloids. rsc.orgnih.govgenscript.comantheia.bio Advances in synthetic biology tools, including DNA sequencing and synthesis, automation, and genetic engineering techniques like CRISPR/Cas, are facilitating these efforts. genscript.comantheia.bio

Here is a summary of approaches for studying and producing this compound:

| Approach | Description | Purpose |

| Isolation from Sponges | Extraction from marine sponge tissues. | Initial discovery and characterization. |

| Chemical Synthesis | De novo synthesis in the laboratory using chemical reactions. | Structural confirmation, analog synthesis, and studying reactivity. d-nb.infonih.gov |

| Chemoenzymatic Synthesis | Combining chemical and enzymatic steps in a synthetic route. | Efficient and selective synthesis of complex structures or intermediates. beilstein-journals.orgrsc.orgmdpi.com |

| Synthetic Biology | Engineering organisms or systems for production or pathway study. | Sustainable production and elucidation of biosynthetic pathways. genscript.comantheia.bio |

| Precursor Feeding | Supplying potential precursors to producing organisms/symbionts. | Investigating intermediate steps in biosynthesis. frontiersin.org |

Ultimately, a combination of detailed biochemical studies, advanced spectroscopic techniques, and synthetic biology approaches will be crucial for fully unraveling the intricate biosynthesis of this compound and related marine alkaloids.

Chemical Synthesis and Analog Design of Ircinal a

Total Synthesis Strategies for Ircinal A

The total synthesis of this compound is a significant undertaking that has been approached through various strategic disconnections and bond formations. These strategies often serve as a testament to the power of modern synthetic organic chemistry in assembling complex natural products.

Retrosynthetic analysis, a cornerstone of synthetic planning, allows chemists to deconstruct a target molecule into simpler, commercially available starting materials. wikipedia.orgamazonaws.comias.ac.inicj-e.org For this compound, a common retrosynthetic approach involves the disconnection of the macrocyclic ring and the simplification of the polycyclic core.

One prominent strategy envisions this compound as being derived from a tetracyclic core intermediate. scispace.comnih.gov This key disconnection simplifies the complex structure into more manageable synthetic targets. The retrosynthesis often proceeds as follows:

Disconnection of the thirteen-membered ring: This macrocycle is typically formed in the later stages of the synthesis via macrolactamization or ring-closing metathesis.

Simplification of the tetracyclic core: The core is further broken down through retro-Mannich and retro-Diels-Alder reactions, revealing simpler bicyclic or monocyclic precursors. scispace.comnih.gov

A notable retrosynthetic analysis reported by Winkler and coworkers disconnects the β-carboline unit of manzamine A to yield this compound. scispace.comnih.gov Their strategy then focuses on the formation of the 13-membered ring through macrocyclization and construction of the tetracyclic core via an intramolecular vinylogous amide photoaddition/fragmentation/Mannich closure sequence. scispace.comnih.gov This approach highlights the strategic unravelling of the complex architecture to identify key bond formations and tactical intermediates.

| Key Disconnection | Corresponding Forward Reaction | Key Precursors |

| Thirteen-membered macrocycle | Macrolactamization / Ring-Closing Metathesis | Acyclic amino acid or diene |

| Tetracyclic core (C-N bond) | Mannich reaction | Keto-iminium intermediate |

| Tetracyclic core (C-C bond) | Diels-Alder reaction | Diene and dienophile |

The presence of multiple stereocenters in this compound necessitates precise control over the three-dimensional arrangement of atoms during its synthesis. Chemists have employed a variety of stereocontrol strategies, including substrate-controlled reactions, auxiliary-controlled methods, and enantioselective catalysis.

An early and elegant example of stereocontrol is demonstrated in the synthesis by Winkler and coworkers, where a single stereocenter in an early bicyclic precursor dictates the stereochemistry of all subsequent stereocenters in the tetracyclic core of this compound. nih.gov This highlights a highly efficient transfer of chirality through the synthetic sequence.

Enantioselective approaches aim to generate a single enantiomer of this compound. Martin and coworkers developed an enantioselective synthesis that features a novel domino Stille/Diels-Alder reaction to construct the tricyclic ABC ring core. nih.gov This key step establishes the stereochemistry early in the synthesis, which is then carried through to the final product. The use of chiral auxiliaries and catalysts is a common strategy to induce enantioselectivity in key bond-forming reactions.

| Strategy | Description | Example Reaction |

| Substrate Control | Existing stereocenters in the molecule direct the stereochemical outcome of subsequent reactions. | Diastereoselective reductions or alkylations. |

| Auxiliary Control | A chiral auxiliary is temporarily attached to the substrate to direct a stereoselective reaction, and is later removed. | Evans asymmetric alkylation. |

| Enantioselective Catalysis | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. | Asymmetric Diels-Alder reactions, enantioselective reductions. |

The intramolecular vinylogous amide photoaddition/fragmentation/Mannich closure sequence developed by Winkler is a prime example of a powerful domino reaction employed in the synthesis of the this compound core. scispace.comnih.gov This sequence rapidly builds molecular complexity from a relatively simple precursor.

Martin's enantioselective total synthesis utilizes a domino Stille/Diels-Alder reaction. nih.gov This reaction combines a palladium-catalyzed cross-coupling with an intramolecular cycloaddition to efficiently construct the tricyclic core of this compound. nih.gov Other novel methodologies applied in the synthesis of this compound and related compounds include ring-closing metathesis for the formation of the macrocycle and other heterocyclic rings. nih.govjst.go.jp

Semisynthesis and Derivatization Approaches for this compound Analogs

While the total synthesis of this compound is a significant achievement, semisynthesis and derivatization of the natural product provide a more direct route to analogs for structure-activity relationship (SAR) studies. These approaches start with this compound or a close precursor and introduce chemical modifications to explore the impact on biological activity.

The aldehyde functionality in this compound is a key handle for derivatization. For instance, this compound can be readily converted to Manzamine A through a Pictet-Spengler reaction with tryptamine (B22526), followed by oxidation. nih.gov This transformation demonstrates how the ircinal core can be elaborated to access other members of the manzamine family.

Further modifications can be envisioned at various positions of the this compound scaffold. For example, reduction of the aldehyde to the corresponding alcohol, Ircinol A, provides another point for derivatization, such as esterification or etherification. The olefinic bonds within the macrocycle and the tetracyclic core also represent potential sites for functionalization, such as through epoxidation or dihydroxylation, to generate a library of analogs.

| Starting Material | Reagent/Reaction | Product/Analog Type |

| This compound | Tryptamine, TFA; then DDQ | Manzamine A |

| This compound | NaBH4 or other reducing agents | Ircinol A |

| Ircinol A | Acyl chlorides, anhydrides | Ester analogs |

| This compound | m-CPBA or other epoxidizing agents | Epoxide analogs |

Synthetic Modifications for Scaffold Diversification in this compound Research

Scaffold diversification aims to create novel molecular architectures by significantly altering the core structure of a natural product. nih.govnih.gov This strategy can lead to the discovery of compounds with improved properties or entirely new biological activities. For this compound, scaffold diversification could involve ring expansions, contractions, or the introduction of new heterocyclic systems.

One approach to scaffold diversification involves intercepting late-stage intermediates in the total synthesis of this compound and diverting them towards new structural motifs. For example, the key tetracyclic intermediate in Winkler's synthesis could be subjected to various transformations to alter the ring system before the formation of the macrocycle. scispace.comnih.gov

Another strategy involves the degradation of the this compound scaffold to simpler fragments that can then be reassembled in novel ways. While synthetically challenging, this approach could provide access to a wide range of structurally diverse compounds that retain some of the key pharmacophoric features of the parent natural product. The development of new one-pot methodologies and cascade reactions is crucial for the efficient synthesis of diverse alkaloid scaffolds. nih.gov

Mechanistic Elucidation of Ircinal A S Biological Activities

Molecular Targets and Binding Mechanisms of Ircinal A

This compound, a key intermediate in the biosynthesis of manzamine alkaloids, shares a structural scaffold with compounds that exhibit a range of biological activities. nih.gov Research into its molecular interactions has focused on targets shared with the broader manzamine family, particularly enzymes and signaling proteins implicated in various diseases.

Studies on manzamine-related alkaloids have identified Glycogen (B147801) Synthase Kinase-3 (GSK-3) as a significant molecular target. nih.gov This enzyme is implicated in the pathology of several conditions, including Alzheimer's disease. nih.gov In vitro enzymatic assays have demonstrated that various compounds from this class, which are structurally related to this compound, can moderately but significantly inhibit human GSK-3. nih.gov

Manzamine-type alkaloids have emerged as potential GSK-3 inhibitors, a class of compounds for which few pharmacological inhibitors are currently available. nih.gov The inhibitory activity of this compound and its congeners against GSK-3 highlights a key aspect of their mechanism of action.

| Compound | % GSK-3 Inhibition |

|---|---|

| Manzamine A | 40% |

| Manzamine E | 35% |

| This compound | 28% |

| Manzamine Y | 60% |

The manzamine alkaloids, including precursors like this compound, are known to modulate complex intracellular signaling pathways. nih.govnih.gov While specific receptor binding studies for this compound are not extensively detailed, the activities of related compounds suggest interactions with pathways critical for cell survival and inflammation. nih.gov For instance, the broader class of indole (B1671886) alkaloids has been shown to interact with targets within the PI3K/Akt/mTOR signaling pathway. nih.gov This pathway is a central regulator of cellular processes such as growth, proliferation, and survival. The ability of these compounds to influence such fundamental signaling cascades underscores their therapeutic potential.

Cellular Pathways Modulated by this compound in Model Systems

The primary cellular pathway identified as being modulated by the this compound scaffold is related to the inhibition of GSK-3β. nih.govnih.gov The inhibition of this kinase can have downstream effects on a multitude of cellular processes, including neuroinflammation and protein phosphorylation, such as that of the tau protein, which is relevant in Alzheimer's disease pathology. nih.gov The investigation of manzamine analogues has pointed towards their ability to control neuroinflammatory processes, suggesting a mechanism that extends beyond simple cytotoxicity to specific modulation of cellular signaling. nih.gov

Structure-Activity Relationship (SAR) Studies for this compound and Related Scaffolds

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity, guiding the design of more potent and selective compounds. nbinno.comwikipedia.org For the manzamine class of alkaloids, including this compound, SAR studies have been instrumental in identifying the structural features necessary for their diverse biological effects. nih.govacs.org

SAR studies on manzamine alkaloids have provided valuable insights into the key structural features governing their bioactivity. nih.gov this compound serves as a crucial structural precursor to Manzamine A, lacking the β-carboline moiety present in the latter. nih.gov The presence and substitution of this β-carboline ring system are critical determinants of activity. nih.gov

Computational methods are increasingly used to analyze and predict the biological activities of complex natural products. patsnap.com In the study of manzamine analogues, molecular docking has been employed to understand their interaction with molecular targets. nih.gov Specifically, the evaluation of their activity was supported by using molecular docking to an ATP-noncompetitive binding site of human GSK-3β. nih.gov This computational approach helps to visualize and assess the binding modes of different analogues, providing a rational basis for the observed SAR and guiding the synthesis of new compounds with potentially improved activity. nih.govpatsnap.com Such in silico techniques are integral to modern drug discovery, allowing for the systematic exploration of SAR and the optimization of lead compounds. nih.gov

Investigation of this compound's Influence on Specific Cellular Processes in vitro

The biological activities of this compound, a marine alkaloid, have been primarily evaluated through in vitro studies focusing on its cytotoxic effects against various cancer cell lines. These investigations provide foundational insights into the compound's potential as an antiproliferative agent. Research has centered on determining its potency, often measured by the half-maximal inhibitory concentration (IC50), against different cell types.

The existing data from in vitro assays consistently demonstrate that this compound possesses cytotoxic properties. The compound has been tested against murine leukemia cells (L1210) and human epidermoid carcinoma cells (KB), showing notable inhibitory effects. researchgate.net Specifically, this compound displayed an IC50 value of 1.4 µg/mL against L1210 cells and 4.8 µg/mL against KB cells. researchgate.net These findings establish its capacity to impede the viability of cancer cells in a laboratory setting.

Further context for its biological activity comes from studies on its derivatives, such as Manzamine A, which has shown potent cytotoxicity against P-388 mouse leukemia cells with an IC50 of 0.07 µg/mL. nih.gov While this data pertains to a related but distinct compound, it underscores the potential of the foundational ircinal structure in exerting cytotoxic effects.

The following table summarizes the reported in vitro cytotoxic activities of this compound against specific cancer cell lines.

Table 1: Cytotoxicity of this compound Against Various Cancer Cell Lines

| Cell Line | Cell Type | IC50 (µg/mL) |

|---|---|---|

| L1210 | Murine Leukemia | 1.4 |

While these findings highlight the cytotoxic potential of this compound, the broader scope of its influence on other specific cellular processes, such as inflammation or distinct signaling cascades, remains an area requiring further investigation. The current research provides a solid baseline for its antiproliferative effects, inviting future studies to explore the underlying molecular mechanisms.

Advanced Analytical and Spectroscopic Characterization Methods in Ircinal a Research

High-Resolution Mass Spectrometry Techniques for Metabolomics and Structural Confirmation

High-resolution mass spectrometry (HRMS) plays a central role in the characterization of natural products, offering high mass resolution and mass measurement accuracy essential for metabolite identification and structural elucidation researchgate.net. HRMS-based metabolomics approaches have seen significant advancements, although metabolite identification remains a key challenge metabolomics.se. Accurate mass measurement of pseudo-molecular ion signals allows for the calculation of empirical formulas, a fundamental step in structural determination nih.govnih.gov. Experimentally measured masses are compared to proposed molecular formulas, with deviations typically expressed in parts per million (ppm) nih.gov.

Structural elucidation can be further supported by tandem mass spectrometry (MS/MS) experiments, which provide fragmentation spectra rich in structural information nih.govd-nb.info. Various MS/MS strategies have been implemented in non-targeted metabolomics, including data-dependent acquisition (DDA), where precursor ions are selected for fragmentation, and data-independent acquisition (DIA), such as all-ion fragmentation (AIF), which generates MS/MS spectra without precursor ion selection metabolomics.se. Accurate mass measurement of both precursor and fragment ions facilitates the interpretation of fragmentation processes nih.gov. Product/precursor ion ratio confirmation can increase the accuracy of metabolite identification metabolomics.se. While MS is highly sensitive and convenient for identification and characterization, particularly when coupled with liquid chromatography (LC/MS), complete structural elucidation of novel metabolites often requires complementary techniques like NMR spectroscopy d-nb.info.

Nuclear Magnetic Resonance Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, providing detailed information about chemical structures, including stereochemistry and conformational analysis d-nb.infoauremn.org.br. The interpretation of NMR spectra is a primary method for determining the structure of new compounds d-nb.info.

NMR-based approaches, including J-based configuration analysis (JBCA), universal NMR databases (UDB), theoretical calculations of NMR parameters, and residual dipolar couplings (RDCs), are applied to determine the relative configuration of natural products mdpi.com. For complex molecules like manzamine derivatives (to which Ircinal A is related), NMR spectroscopy, sometimes coupled with X-ray analysis, is used to verify stereochemistry scispace.com.

Conformational analysis using NMR involves determining averaged chemical shifts or coupling constants for atoms in a compound undergoing conformational equilibrium auremn.org.br. Variable-temperature NMR spectroscopy is particularly useful for studying dynamic processes and determining the conformation or absolute configuration of chiral molecules wiley.comunibas.it. Two-dimensional (2D) NMR techniques, such as 2D-EXSY NMR spectroscopy, can verify the interconversion of isomers in solution rsc.org. Theoretical calculations, often using Density Functional Theory (DFT), complement experimental NMR data by providing geometries and energies for stable conformers and transition states, aiding in the selection of possible ground state conformations and the calculation of chemical shifts and coupling constants auremn.org.brunibas.itrsc.org. While NMR can be less sensitive than LC/MS, advancements in high-field magnets, probes, and hyphenated techniques like LC-NMR have enhanced its effectiveness d-nb.info.

Chromatographic Separations for Purity Assessment and Isomer Analysis

Chromatographic techniques are fundamental for the separation, purification, and analysis of natural products, enabling purity assessment and isomer analysis rroij.comamazonaws.comrotachrom.comlibretexts.org. Standard techniques include thin-layer chromatography (TLC), high-performance thin-layer chromatography (HPTLC), high-performance liquid chromatography (HPLC), and gas chromatography (GC) amazonaws.comniscpr.res.in. These methods are used for the identification and assessment of components in natural extracts amazonaws.com.

Chromatography separates components of a mixture based on their differential partitioning between a mobile phase and a stationary phase libretexts.org. The goal is to separate solutes such that each elutes individually, allowing for qualitative and quantitative analysis libretexts.org. Achieving pure compounds often requires balancing throughput, recovery, and purity rotachrom.com. Analytical chromatography, using small sample sizes, provides qualitative and quantitative information, while preparative chromatography is used to isolate specific compounds on a larger scale rotachrom.com. Fractions collected from preparative separations are typically analyzed using analytical techniques to confirm identity and purity rotachrom.com.

The separation of isomers, particularly structural, geometrical, and positional isomers, is a common challenge in natural product analysis nih.govaocs.org. Chromatography provides a primary strategy for isomer identification by separating them chromatographically nih.gov. Techniques like silver ion high-performance liquid chromatography have proven very useful for separating geometrical and positional isomers, such as those found in conjugated linoleic acid aocs.org. Distinguishing between isomeric candidate structures can be achieved through chromatographic separation, although predicting retention times alone may be ambiguous nih.gov.

Emerging Analytical Techniques in Natural Product Research Applied to this compound

The field of natural product analysis is continuously evolving with the introduction of advanced and emerging analytical techniques. Hyphenated techniques, which combine separation methods with spectroscopic detection, are increasingly important. Liquid chromatography-mass spectrometry (LC-MS), including ultra-high performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC/Q-TOF-MS), is widely used for targeted and non-targeted metabolomic analysis and compound localization amazonaws.comniscpr.res.insciltp.com.

Ion mobility-mass spectrometry (IM-MS) is another emerging technique that can provide an additional dimension of separation based on the size, shape, and charge of ions, aiding in the differentiation of isomers that may not be resolved by chromatography alone nih.gov. While some isomeric structures may have close drift times and require high-resolution ion mobility separation, achieving baseline separation can still be challenging nih.gov.

Future Research Directions and Translational Opportunities for Ircinal a in Chemical Biology

Unexplored Biological Targets and Mechanistic Hypotheses for Ircinal A Action

Despite the reported biological activities of this compound and other manzamine alkaloids, the specific biological targets and detailed mechanisms of action for this compound often remain unknown or require further elucidation. researchgate.netdntb.gov.uaresearchgate.net While some manzamine derivatives have been explored for their activity against targets like vacuolar ATPases, glycogen (B147801) synthase kinase-3 (GSK-3), and cyclin-dependent kinase 5 (CDK5), the precise interactions of this compound with these or other potential targets need comprehensive investigation. nih.govresearchgate.net

Mechanistic hypotheses for this compound action can be generated and tested through a combination of approaches. High-throughput screening against diverse protein panels could reveal novel binding partners. gladstone.org Activity-based protein profiling (ABPP) could help identify enzymes that this compound interacts with covalently or non-covalently. olemiss.edu Furthermore, studies utilizing techniques such as thermal proteome profiling (TPP) could provide insights into target engagement in a cellular context.

Given the structural similarity of this compound to other manzamines, which have shown activity against infectious, tropical parasitic, and Alzheimer's diseases, exploring its potential targets within the pathways relevant to these conditions is a promising direction. researchgate.net For instance, investigating its effects on specific kinases or other enzymes implicated in neuroinflammation or parasitic infections could uncover its precise mode of action in these contexts.

Development of Chemical Probes Based on this compound for Biological Discovery

Chemical probes are invaluable tools in chemical biology for selectively perturbing and studying biological processes. olemiss.edueubopen.org The distinct structure of this compound makes it a compelling candidate for the development of such probes. eubopen.orgnih.govsemanticscholar.org

The development of this compound-based chemical probes could involve several strategies:

Affinity-based probes: Synthesizing this compound derivatives tagged with a handle (e.g., biotin, alkyne) that allows for the isolation and identification of proteins that bind to this compound. This would be crucial for target deconvolution.

Fluorescent probes: Incorporating fluorophores into the this compound structure to enable real-time imaging of its distribution in cells and potentially visualize its interaction with targets.

Activity-based probes: Designing probes that covalently label the active site of enzymes or other proteins that this compound interacts with, providing insights into its mechanism.

These chemical probes would serve as powerful instruments for dissecting the biological pathways influenced by this compound, identifying its direct binding partners, and understanding its cellular pharmacokinetics. olemiss.edu

Integration of this compound Research with Systems Biology and in silico Modeling

Integrating experimental research on this compound with systems biology approaches and in silico modeling can provide a more holistic understanding of its effects within complex biological networks. dntb.gov.uamdpi.comfrontiersin.org

In silico modeling: Computational techniques such as molecular docking and molecular dynamics simulations can predict potential protein targets and binding modes of this compound. nih.gov This can help prioritize experimental studies and generate hypotheses about its mechanism of action. Studies have already utilized docking to explore the interaction of manzamine derivatives, including this compound congeners, with targets like RSK1 kinase. researchgate.netnih.gov

Systems biology: By integrating data from various "omics" technologies (e.g., transcriptomics, proteomics) from cells or organisms treated with this compound, researchers can gain insights into the broader cellular responses and identify affected pathways. gladstone.orgmdpi.comfrontiersin.org This can help to understand off-target effects and identify potential synergistic or antagonistic interactions with other biological molecules.

Integrated platforms: Developing integrated computational and experimental platforms can facilitate the data-driven discovery of this compound's effects, allowing for the generation and testing of hypotheses in an iterative manner. gladstone.orgfrontiersin.orgresearch.google

Such integrated approaches can accelerate the discovery of this compound's biological roles and identify potential therapeutic applications.

Challenges and Opportunities in the Academic Pursuit of this compound Analogs as Research Tools

The academic pursuit of this compound analogs as research tools presents both challenges and opportunities. The complex polycyclic structure of this compound poses significant challenges for chemical synthesis, making it difficult to generate a diverse array of analogs. acs.orgresearchgate.netsemanticscholar.org However, advances in synthetic methodologies, including total synthesis and semi-synthetic approaches, offer opportunities to overcome these limitations. acs.orgresearchgate.netsemanticscholar.orgmdpi.com

Challenges include:

Synthetic complexity: The intricate ring system and multiple stereocenters of this compound require sophisticated synthetic strategies. acs.orgresearchgate.netsemanticscholar.org

Scalability: Producing sufficient quantities of this compound and its analogs for comprehensive biological evaluation can be challenging. nsf.govnih.gov

Structure-Activity Relationship (SAR) studies: Systematically modifying the this compound scaffold to understand how structural changes affect biological activity requires efficient synthetic routes to diverse analogs. mdpi.comresearchgate.netnih.gov

Opportunities include:

Discovery of novel bioactivities: Synthesizing and testing analogs can lead to the discovery of compounds with improved potency, selectivity, or novel biological activities compared to the parent compound. researchgate.netnih.gov

Development of targeted libraries: Focusing analog synthesis on specific regions of the this compound structure hypothesized to be important for activity or target binding can generate valuable chemical libraries for biological screening.

Understanding structural requirements: SAR studies can provide crucial information about the structural features of this compound responsible for its interactions with biological targets, guiding the design of more potent and selective probes or lead compounds. mdpi.comresearchgate.netnih.gov

Advancing synthetic methodology: The challenges in synthesizing this compound and its analogs can drive the development of new and efficient synthetic reactions and strategies, contributing to the broader field of organic chemistry. semanticscholar.orgacs.org

Academic research plays a critical role in exploring the fundamental chemical biology of natural products like this compound. By addressing the synthetic challenges and systematically exploring the chemical space around this compound, researchers can generate valuable tools and knowledge that can pave the way for future translational opportunities.

Q & A

Q. What experimental frameworks validate the hypothesis that this compound synergizes with existing chemotherapeutics?

- Answer :

- Combination indices : Calculate synergy scores (e.g., Chou-Talalay method) in dose-matrix assays .

- Mechanistic overlap : RNA-seq to identify shared pathway modulation (e.g., DNA repair, cell cycle arrest) .

- In vivo validation : Test combo regimens in PDX (patient-derived xenograft) models with survival endpoints .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.